![molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0](/img/structure/B106449.png)

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate

Descripción general

Descripción

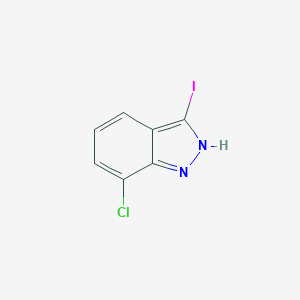

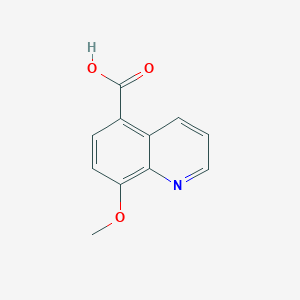

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C8H15NO3S . It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

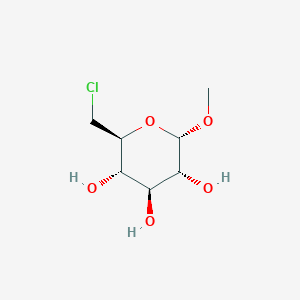

The molecular structure of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 205.275 Da and the monoisotopic mass is 205.077271 Da .Aplicaciones Científicas De Investigación

Synthesis of Tropane Alkaloids

The compound is used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Palonosetron Related Compound

“1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate” is related to Palonosetron, a substance used in pharmaceuticals . Palonosetron is used to prevent nausea and vomiting that may occur within 24 hours after receiving cancer chemotherapy treatment .

Pharmacological and Behavioral Research

This compound is used in pharmacological and behavioral research . It is used in the study of acetylcholine (ACh) concentrations and their effects on various types of nicotinic acetylcholine receptors (nAChRs) .

Commercial Availability

Mecanismo De Acción

Target of Action

The primary target of 1-Azabicyclo[22It’s structurally related to the family oftropane alkaloids , which are known to interact with a variety of biological targets .

Mode of Action

The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner

Biochemical Pathways

The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biochemical pathways .

Result of Action

The molecular and cellular effects of 1-Azabicyclo[22As it is structurally related to tropane alkaloids, it may have similar biological activities .

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMSVFKCNTWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CN2CCC1CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)

![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)